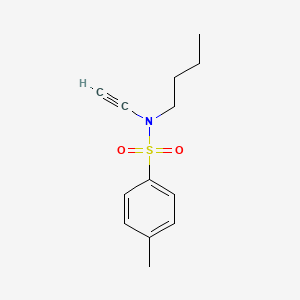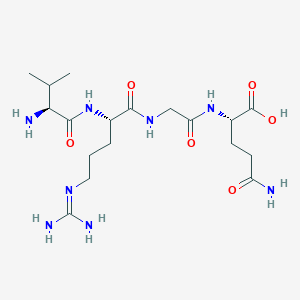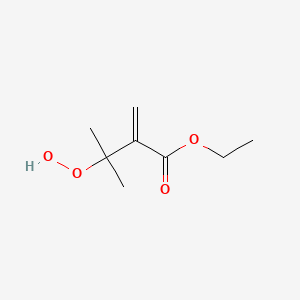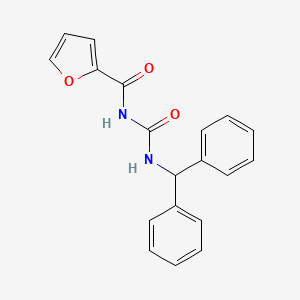
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is an organic compound that belongs to the class of furancarboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and a diphenylmethylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- typically involves the reaction of furan-2-carboxylic acid with diphenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The diphenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furancarboxamides.
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The diphenylmethylamino group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-phenyl-
- 2-Furancarboxamide, N-benzyl-
Uniqueness
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is unique due to the presence of the diphenylmethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in scientific research.
Propiedades
Número CAS |
168779-52-0 |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-(benzhydrylcarbamoyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-18(16-12-7-13-24-16)21-19(23)20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,20,21,22,23) |
Clave InChI |
HVZMVJUPOOYSFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


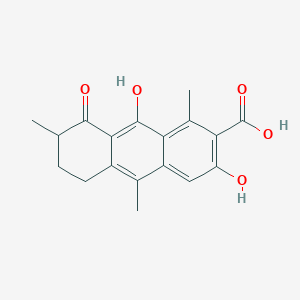
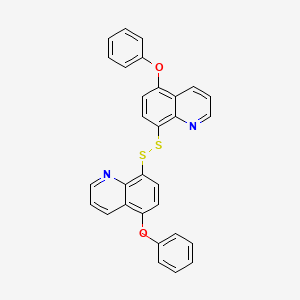

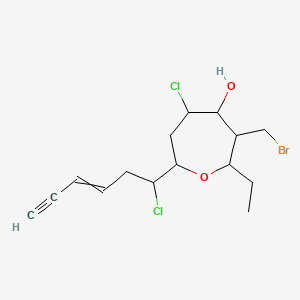
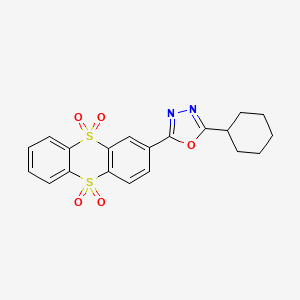

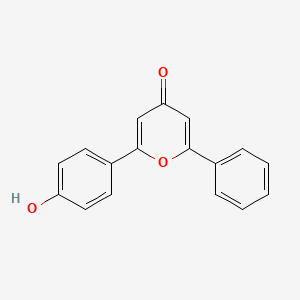
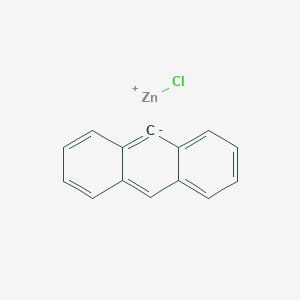
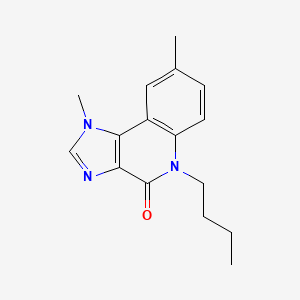
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
